

Technical Guide: N-benzyl octadecanamide (CAS Number: 5327-45-7)

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Compound of Interest

Compound Name: *N*-benzyl octadecanamide

Cat. No.: B1649356

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl octadecanamide, also known as N-benzylstearamide, is a fatty acid amide belonging to the class of macamides.[1][2] Macamides are a unique class of secondary metabolites found in the hypocotyls of *Lepidium meyenii* (Maca), a plant native to the Andean region of Peru.[3][4] Structurally, **N-benzyl octadecanamide** consists of a saturated C18 fatty acid (stearic acid) linked to a benzylamine group via an amide bond. This compound has garnered significant interest in the scientific community for its potential pharmacological activities, including neuroprotective and anti-inflammatory effects. Its mechanism of action is primarily associated with the modulation of the endocannabinoid system, particularly through the inhibition of Fatty Acid Amide Hydrolase (FAAH).[5]

This technical guide provides a comprehensive overview of **N-benzyl octadecanamide**, including its physicochemical properties, synthesis, biological activities, and detailed experimental protocols for its analysis and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of **N-benzyl octadecanamide** is presented in the table below.

Property	Value	Reference
CAS Number	5327-45-7	[6]
Molecular Formula	C ₂₅ H ₄₃ NO	[6]
Molecular Weight	373.62 g/mol	[7]
IUPAC Name	N-benzyloctadecanamide	[6]
Synonyms	N-benzylstearamide, NSC 3333	[1]
Appearance	White to off-white powder/solid	[7][8]
Melting Point	93-94 °C	[2]
Boiling Point	525.3 °C at 760 mmHg (Predicted)	[2]
Solubility	Slightly soluble in DMSO. Soluble in ethanol with warming.	[3][8]
Storage	Store in a sealed, cool, and dry condition. For long-term storage as a powder, -20°C is recommended. Stock solutions can be stored at -80°C for up to a year.	[7][8]

Synthesis

The synthesis of **N-benzyloctadecanamide** can be achieved through the amidation of stearic acid with benzylamine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol: Synthesis of N-benzyloctadecanamide

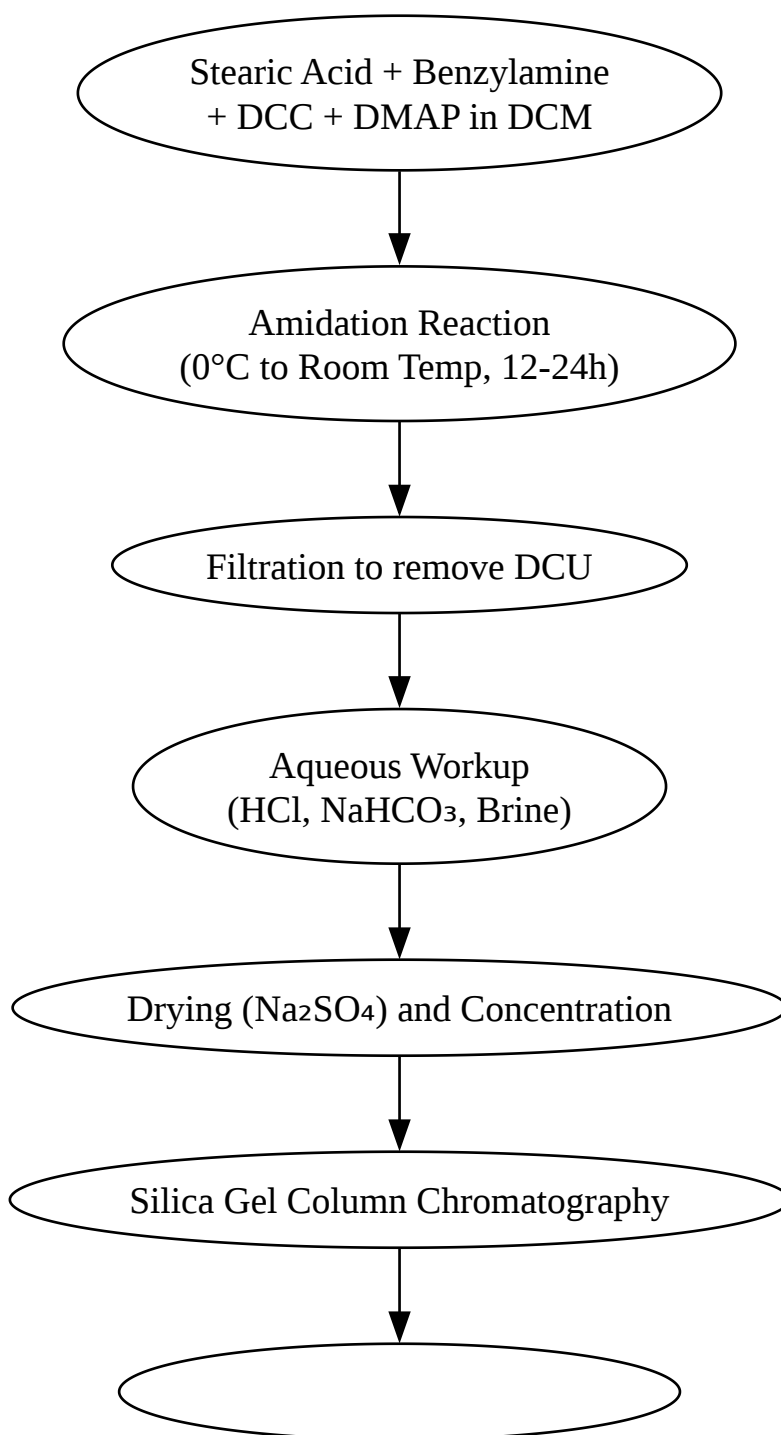
Materials:

- Stearic acid
- Benzylamine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearic acid (1 equivalent) in anhydrous dichloromethane.
- Add benzylamine (1.1 equivalents) and a catalytic amount of DMAP to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

- Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **N-benzyl octadecanamide** as a white solid.
- Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.



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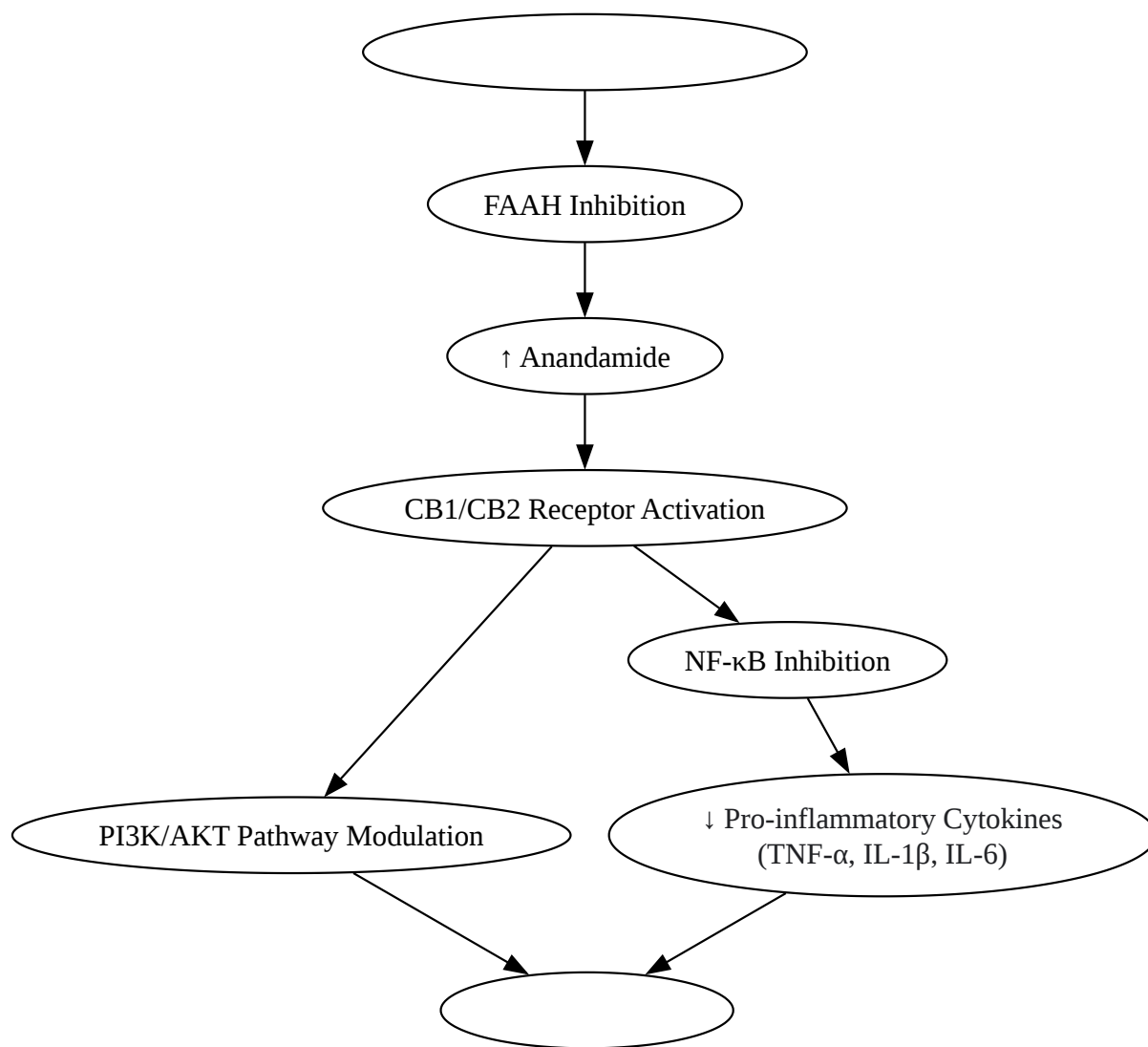
Biological Activity and Mechanism of Action

N-benzyloctadecanamide exhibits a range of biological activities, primarily attributed to its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is the primary enzyme

responsible for the degradation of endocannabinoids, such as anandamide.^[9] By inhibiting FAAH, **N-benzyloctadecanamide** increases the endogenous levels of anandamide, thereby potentiating the activation of cannabinoid receptors (CB1 and CB2) and exerting various physiological effects.

Anti-inflammatory Activity

The anti-inflammatory properties of **N-benzyloctadecanamide** are linked to its ability to modulate key inflammatory signaling pathways. Inhibition of FAAH leads to an accumulation of anandamide, which can suppress the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.^[1] Furthermore, evidence suggests that macamides can influence the PI3K/AKT and NF- κ B signaling pathways, both of which are central to the inflammatory response.^[1]

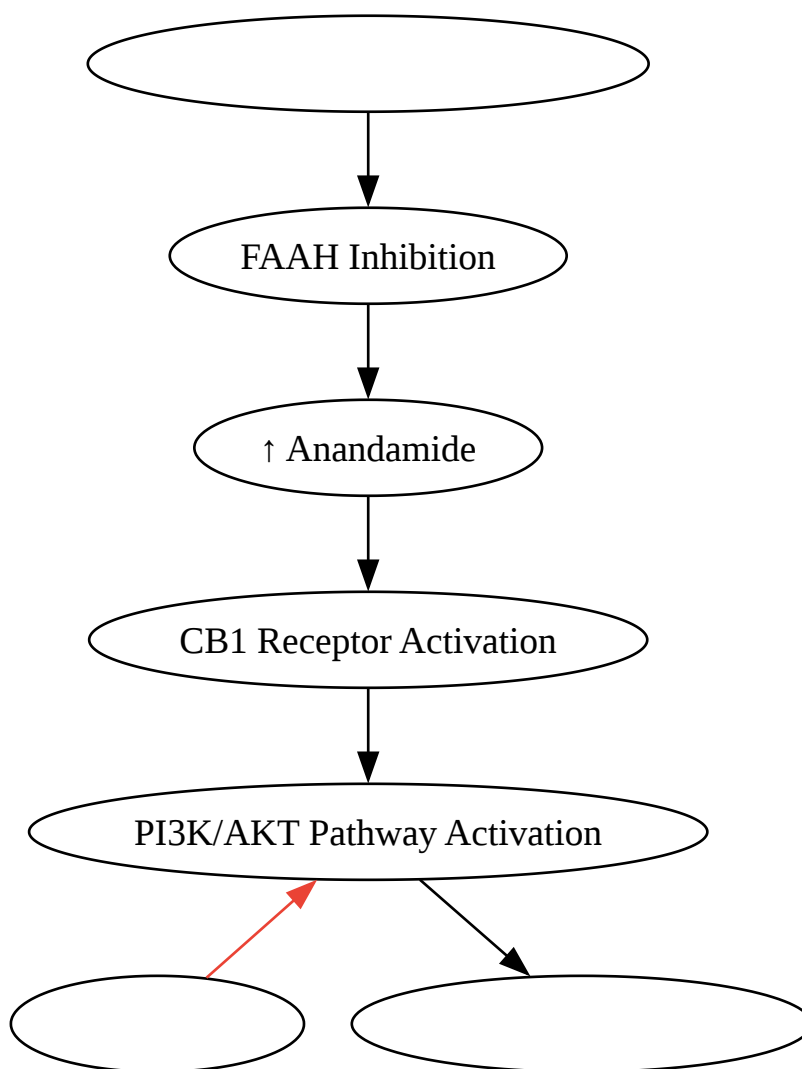


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Neuroprotective Effects

The neuroprotective actions of **N-benzyl octadecanamide** are also linked to its modulation of the endocannabinoid system and other cellular pathways. By increasing anandamide levels, it can activate CB1 receptors in the central nervous system, which is known to play a role in neuronal survival and protection against excitotoxicity. Additionally, **N-benzyl octadecanamide**

has been shown to participate in the PI3K/AKT pro-survival signaling pathway.[1] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).



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Experimental Protocols

HPLC-MS/MS Analysis for Quantification

Objective: To quantify the concentration of **N-benzyl octadecanamide** in a sample matrix (e.g., plasma, tissue homogenate).

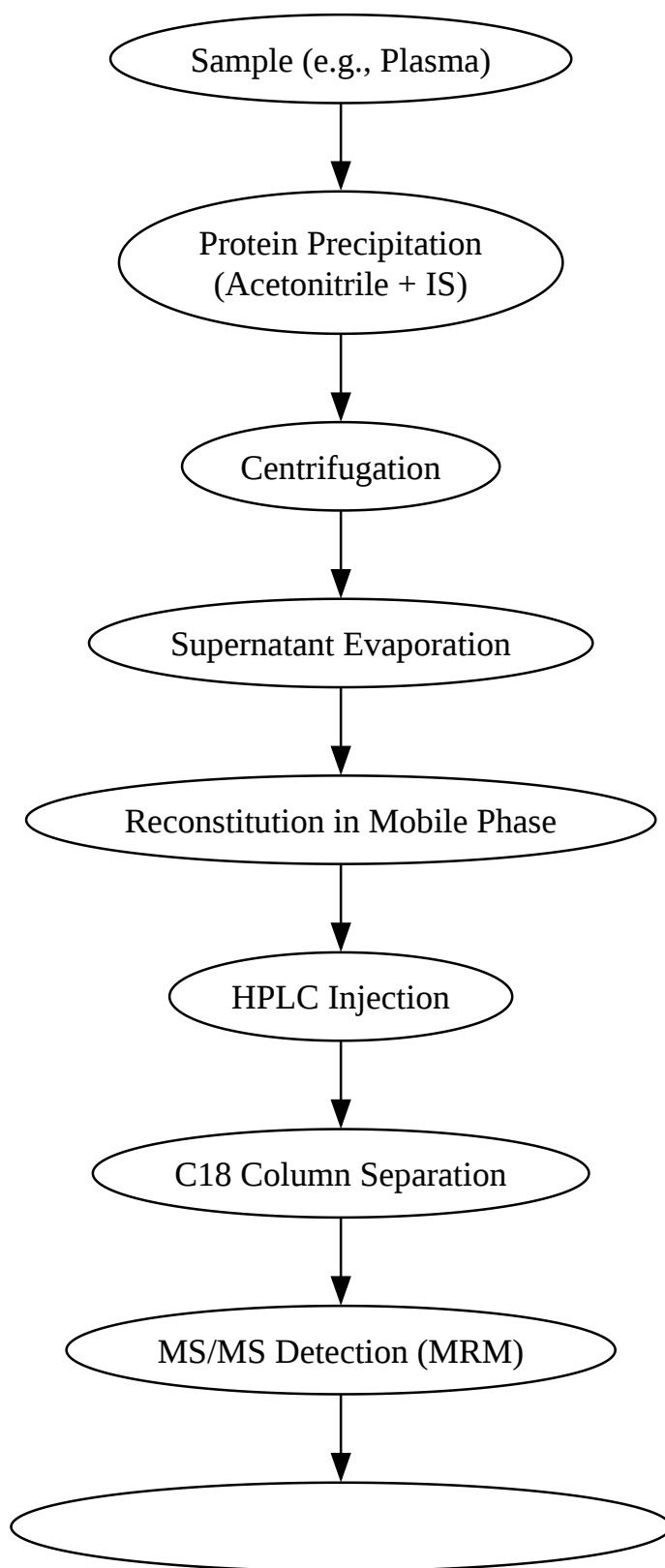
Materials:

- HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- **N-benzyloctadecanamide** reference standard.
- Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).
- Acetonitrile for protein precipitation.

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 μ L of the sample, add 300 μ L of cold acetonitrile containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase composition.
- HPLC Conditions:
 - Column Temperature: 40°C.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5-10 μ L.

- Gradient Elution: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- MS/MS Conditions (Positive ESI mode):
 - Monitor the precursor-to-product ion transitions for **N-benzyl octadecanamide** and the internal standard in Multiple Reaction Monitoring (MRM) mode. The specific transitions will need to be optimized for the instrument used.
 - Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standard.
 - Determine the concentration of **N-benzyl octadecanamide** in the samples by interpolating their peak area ratios from the calibration curve.



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In Vitro FAAH Inhibition Assay

Objective: To determine the inhibitory activity of **N-benzyloctadecanamide** on FAAH enzyme activity.

Materials:

- Human recombinant FAAH enzyme.
- FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
- Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
- **N-benzyloctadecanamide** test compound.
- Known FAAH inhibitor as a positive control (e.g., URB597).
- 96-well black microplate.
- Fluorescence plate reader.

Procedure:

- Prepare serial dilutions of **N-benzyloctadecanamide** and the positive control in assay buffer.
- In a 96-well plate, add the test compound or control to the respective wells.
- Add the diluted FAAH enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
- Initiate the reaction by adding the FAAH substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 2 minutes for 30 minutes) at 37°C.
- Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration.
- Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

N-benzyloctadecanamide is a promising bioactive lipid with well-documented anti-inflammatory and neuroprotective properties. Its mechanism of action, primarily through FAAH inhibition, makes it an attractive molecule for further investigation in the context of drug discovery for inflammatory and neurodegenerative diseases. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, quantify, and evaluate the biological activity of this interesting natural product. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the development of more potent and selective analogs.

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